molecular formula C16H28O2 B14643287 4-Heptylidene-3-hexyloxetan-2-one CAS No. 55680-04-1

4-Heptylidene-3-hexyloxetan-2-one

Cat. No.: B14643287
CAS No.: 55680-04-1
M. Wt: 252.39 g/mol
InChI Key: PSSKZWOEKWIMCZ-UHFFFAOYSA-N
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Description

4-Heptylidene-3-hexyloxetan-2-one is an organic compound with the molecular formula C16H28O2. It features a four-membered oxetane ring, which is a rare and interesting structural motif in organic chemistry. This compound is characterized by its heptylidene and hexyloxy substituents, making it a subject of interest for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylidene-3-hexyloxetan-2-one typically involves the reaction of appropriate aldehydes or ketones with specific reagents to form the oxetane ring. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the formation of the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of industrial methods depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

4-Heptylidene-3-hexyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Heptylidene-3-hexyloxetan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Heptylidene-3-hexyloxetan-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The oxetane ring’s strain and reactivity play a crucial role in its interactions with enzymes and other proteins. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Heptylidene-3-pentyloxetan-2-one
  • 4-Heptylidene-3-butyloxetan-2-one
  • 4-Heptylidene-3-propyloxetan-2-one

Uniqueness

4-Heptylidene-3-hexyloxetan-2-one is unique due to its specific heptylidene and hexyloxy substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

55680-04-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-heptylidene-3-hexyloxetan-2-one

InChI

InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-14(16(17)18-15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

PSSKZWOEKWIMCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C1C(C(=O)O1)CCCCCC

Origin of Product

United States

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